Lipophilicity Differentiation for CNS Drug Profiles
The 3-propyl analog possesses a computed LogP of 1.38, positioning it between the more polar 3-ethyl (cLogP 1.22) and the more lipophilic 3-phenyl (LogP 2.09) variants . This intermediate lipophilicity aligns with CNS drug-likeness guidelines (optimal LogP range 1-3), whereas the unsubstituted (LogP 0.43) and 3-methyl (LogP 0.74) compounds may exhibit insufficient passive membrane permeability .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP/cLogP) |
|---|---|
| Target Compound Data | LogP = 1.38 (ChemScene computational data) |
| Comparator Or Baseline | Unsubstituted (H): LogP 0.43; 3-Methyl: LogP 0.74; 3-Ethyl: cLogP 1.22; 3-Phenyl: LogP 2.09 |
| Quantified Difference | ΔLogP = +0.95 vs. unsubstituted; ΔLogP = +0.64 vs. 3-methyl; ΔLogP = +0.16 vs. 3-ethyl; ΔLogP = -0.71 vs. 3-phenyl |
| Conditions | Computed values from vendor databases (ChemScene, ChemSrc, EnamineStore); no experimental LogD7.4 data available |
Why This Matters
The 0.64 log unit increase over the 3-methyl analog corresponds to an approximately 4.4-fold increase in theoretical membrane partitioning, which is a meaningful differentiation for optimizing cellular permeability while avoiding the excessive lipophilicity (>2.0) that can lead to promiscuous binding and poor solubility.
